molecular formula C17H14N4O4 B2600614 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891143-22-9

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2600614
CAS No.: 891143-22-9
M. Wt: 338.323
InChI Key: KIISFJAYVOSPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound belonging to the 1,3,4-oxadiazole class of derivatives. This family of heterocyclic compounds, which contains one oxygen and two nitrogen atoms in a five-membered ring, has garnered significant attention in medicinal chemistry and drug discovery due to its wide spectrum of biological activities . The structure of this particular analog incorporates a 2,4-dimethylphenyl substituent on the oxadiazole ring and a 3-nitrobenzamide moiety, which are key to its interaction with biological targets. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated considerable potential as inhibitors of crucial enzymes. Specifically, related hybrids have shown potent activity against α-glucosidase , an enzyme responsible for carbohydrate digestion . Inhibiting this enzyme can slow the breakdown of carbs and the absorption of glucose, making such compounds a promising area of investigation for managing postprandial blood sugar levels in conditions like diabetes . Furthermore, 1,3,4-oxadiazole derivatives are also being explored as inhibitors of butyrylcholinesterase (BChE) . As BChE levels are critical in the late stages of Alzheimer's disease, the development of inhibitors offers a therapeutic strategy for this neurodegenerative disorder . The synthesis of such 1,3,4-oxadiazole hybrids can be achieved through conventional methods or more efficient, modern techniques like microwave-assisted synthesis , which provides higher yields and purity in a fraction of the time . The mechanism of action for this class of compounds often involves direct interaction with the active sites of target enzymes, leading to competitive inhibition, which can be further elucidated through computational docking studies . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-14(11(2)8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIISFJAYVOSPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The nitrobenzamide group can then be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The oxadiazole ring can be opened under strong acidic or basic conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (Target) C₁₈H₁₆N₄O₄* ~356.35 Not reported Oxadiazole core, 3-nitrobenzamide, 2,4-dimethylphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389 134–178 Sulfanyl linker, thiazole ring, 2,4-dimethylphenyl
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide C₂₄H₂₅N₅O₂S 471.55 Not reported Indole moiety, sulfanyl-butane linker, 2,4-dimethylphenyl
1,n-Bis[5-(3-methoxy-4-hydroxy-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]alkanes Varies (dimeric) ~600–650 Not reported Dimeric oxadiazole, nitro and methoxy groups on phenyl rings
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide C₁₅H₁₇ClN₄O₂S 364.84 Not reported Thioxo-oxadiazole ring, chloro-substituted benzamide

Key Observations :

  • Aromatic Substitutions: Unlike dimeric bis-oxadiazoles , the target is monomeric, which may reduce steric hindrance in biological interactions.
  • Nitro Group Position : The 3-nitrobenzamide group distinguishes it from 5-nitrovanillin-derived bis-oxadiazoles , where nitro groups are meta to hydroxyl/methoxy substituents.

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring , which is known for its versatile biological properties. The molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular enzymes and proteins. This interaction can inhibit their activity or alter their function.
  • Targeting Cellular Pathways : The compound has been shown to affect endosomal trafficking pathways in mammalian cells. By inhibiting these pathways, it prevents the entry of toxins and viruses into cells, thereby providing a protective effect against certain pathogens.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : It has been investigated for its potential to inhibit various bacterial strains. Studies demonstrate significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Viral InhibitionBlocks entry of acid-dependent toxins into mammalian cells

Case Study: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption following oral administration. Its lipophilicity due to the aromatic rings enhances membrane permeability, facilitating its action within biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.